molecular formula C15H21N3O B2976677 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide CAS No. 1208472-72-3

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide

Cat. No.: B2976677
CAS No.: 1208472-72-3
M. Wt: 259.353
InChI Key: HPEJDHVWXKEOFM-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dimethylpropyl chain, and an aminoacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyano Group: The starting material, 1,2-dimethylpropylamine, undergoes a reaction with cyanogen bromide (BrCN) to introduce the cyano group.

    Amidation Reaction: The intermediate product is then reacted with 2-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amide moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary or secondary amines.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and the amide moiety play crucial roles in binding to active sites, modulating the activity of target proteins. This compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-chlorophenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-bromophenyl)amino]acetamide

Uniqueness

Compared to similar compounds, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(2)15(4,10-16)18-14(19)9-17-13-8-6-5-7-12(13)3/h5-8,11,17H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEJDHVWXKEOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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